N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJZAUSQEPAAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-chlorobenzoic acid can be esterified with methanol to form methyl 4-chlorobenzoate, which is then converted to the corresponding hydrazide.
Cyclization: The hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.
Coupling with 3-Methoxybenzoyl Chloride: The oxadiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Substituted derivatives with different functional groups.
Oxidation: Oxidized oxadiazole derivatives.
Reduction: Reduced oxadiazole derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in microbial and cancer cell metabolism, leading to cell death.
Receptor Binding: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in its biological effects.
DNA Interaction: The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in its antitumor activity.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of oxadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and antiviral activities. This article reviews the synthesis, biological activity, and relevant case studies involving this compound.
Synthesis
The synthesis of this compound involves several chemical reactions:
- Starting Materials : The synthesis begins with the esterification of 4-chlorobenzoic acid to form methyl 4-chlorobenzoate.
- Formation of Oxadiazole : The methyl ester is converted to 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine through a reaction with hydrazine and cyanogen bromide.
- Acylation : Finally, the oxadiazole is acylated with 3-methoxybenzoyl chloride to yield the target compound.
The overall yield of the synthesis process is reported to be between 30% and 62% depending on the specific reaction conditions used .
Biological Activity
This compound has been studied for its various biological activities:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising activity against Mycobacterium tuberculosis. In vitro studies demonstrated that this compound inhibited the growth of multiple strains of tuberculosis with effective minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
Case Studies
Several case studies have highlighted the biological relevance of oxadiazole derivatives:
- Antitubercular Studies : A series of compounds derived from oxadiazoles were tested against various Mycobacterium tuberculosis strains. The results indicated that modifications in the substituents significantly affected the antimicrobial potency .
- Antiviral Mechanisms : In studies involving N-phenylbenzamide derivatives, it was found that these compounds could inhibit HBV replication effectively in vitro and in vivo using HepG2 cell lines and duck HBV models . This suggests that similar mechanisms may be applicable to this compound.
Research Findings Summary
| Activity | Tested Compound | Results |
|---|---|---|
| Antimicrobial | This compound | MIC: 0.5 - 2 µg/mL against M. tuberculosis |
| Antiviral | Related benzamide derivatives | Inhibition of HBV replication via increased A3G levels |
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide?
The synthesis typically involves cyclization of a hydrazide intermediate with a chlorophenyl-substituted carboxylic acid derivative. Critical steps include:
- Hydrazide formation : Reacting 3-methoxybenzoyl chloride with hydrazine hydrate under reflux in ethanol.
- Oxadiazole cyclization : Using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents at 80–100°C to form the 1,3,4-oxadiazole ring .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product. Optimization focuses on controlling reaction pH (neutral to slightly acidic) and temperature to minimize by-products like uncyclized intermediates .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and methoxy group (δ 3.8–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) assess purity (>95% by area normalization) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 358.1 [M+H]⁺ confirm the molecular formula (C₁₆H₁₂ClN₃O₃) .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
Use a shake-flask method:
- Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) or cell culture media.
- Centrifuge at 10,000 rpm to separate undissolved particles.
- Quantify solubility via UV-Vis spectroscopy at λmax ≈ 275 nm (calibrated with standard curves) . Note: Solubility in aqueous buffers is typically low (<50 µM), necessitating DMSO as a co-solvent .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity?
- Functional group modifications : Replace the 4-chlorophenyl group with fluorophenyl or nitro groups to test electronic effects on bacterial membrane penetration .
- Bioisosteric replacement : Substitute the oxadiazole ring with thiadiazole or triazole moieties to compare inhibitory effects on E. coli DNA gyrase .
- In silico docking : Use AutoDock Vina to model interactions with Staphylococcus aureus dihydrofolate reductase (DHFR). The chlorophenyl group shows strong hydrophobic binding to the DHFR active site (ΔG ≈ -9.2 kcal/mol) .
Q. How can reaction mechanisms for electrophilic substitution on the oxadiazole ring be elucidated?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage in nitration reactions) .
- Computational studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., -Cl) activate the oxadiazole ring at the C5 position for electrophilic attack, with a calculated activation energy of ~25 kcal/mol .
Q. What methods are used to resolve contradictions in biological activity data across studies?
- Dose-response standardization : Re-evaluate IC₅₀ values using identical assay conditions (e.g., 48-hour incubation in MTT assays for cytotoxicity) .
- Membrane permeability assays : Employ Caco-2 cell monolayers to verify whether discrepancies in activity stem from differential cellular uptake .
- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted mean inhibitory concentrations (e.g., against MCF-7 cells: 12.3 µM ± 2.1) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Single-crystal X-ray diffraction : Crystals grown via vapor diffusion (ethyl acetate/hexane) yield orthorhombic systems (space group P2₁2₁2₁). Key parameters:
- Bond lengths: C-O (1.36 Å) in oxadiazole, C-Cl (1.74 Å) .
- Dihedral angles: 85.2° between oxadiazole and benzamide planes, suggesting limited conjugation .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME calculates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
